molecular formula C11H14N2O3S B2514077 2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1286706-04-4

2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No. B2514077
CAS RN: 1286706-04-4
M. Wt: 254.3
InChI Key: RYWGZZLPAMJIJY-UHFFFAOYSA-N
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Description

2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives Formation

Research has demonstrated various methods for synthesizing derivatives of thiazolopyrimidin compounds, which share a core structure with the specified chemical. For instance, Kumar et al. (2008) described a process involving the reaction of 3-(2-amino-4-thiazolyl)coumarins with ethyl acetoacetate, leading to the synthesis of 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-thiazolo[3,2-a]pyrimidin-5-ones through a single step or alternative condensation pathways (Kumar, Reddy, & Rao, 2008). Additionally, Darehkordi and Ghazi (2015) explored an efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, highlighting the role of modified montmorillonite nanostructure as a catalyst (Darehkordi & Ghazi, 2015).

Biological Activity

The research conducted by Youssef et al. (2011) on 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one revealed its potential biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating the compound's relevance in antimicrobial studies (Youssef, Abbady, Ahmed, & Omar, 2011).

Heterocyclic Chemistry

Investigations into the structural aspects and synthetic pathways of thiazolopyrimidine derivatives, such as the work by Veretennikov and Pavlov (2013), have contributed to the expansion of heterocyclic chemistry by offering methodologies for generating a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives through reactions of 2-aminothiazoles (Veretennikov & Pavlov, 2013).

Supramolecular Aggregation and Conformational Studies

The study by Nagarajaiah and Begum (2014) on thiazolopyrimidines elaborates on how structural modifications lead to changes in supramolecular aggregation, providing insights into their conformational features and highlighting the influence of substituents on intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Fluorescence and Quantum Yield Studies

Significantly, Shi et al. (2016) demonstrated that specific organic fluorophores related to the thiazolopyrimidine structure are primary contributors to the high fluorescence quantum yields of carbon dots, indicating potential applications in materials science and nanotechnology (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Osada, & Zhang, 2016).

properties

IUPAC Name

2-(6-ethyl-7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8-6(2)12-11-13(10(8)16)7(5-17-11)4-9(14)15/h7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGZZLPAMJIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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